1-Chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene
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Overview
Description
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is an organic compound with the molecular formula C19H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a disulfide bridge and a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which may affect the activity of enzymes and other proteins. The phenylmethylene group can interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
1,1’-[(Phenylmethylene)disulfanediyl]bis(4-chlorobenzene) is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
25850-55-9 |
---|---|
Molecular Formula |
C19H14Cl2S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-phenylmethyl]sulfanylbenzene |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-6-10-17(11-7-15)22-19(14-4-2-1-3-5-14)23-18-12-8-16(21)9-13-18/h1-13,19H |
InChI Key |
RBGYZNNNWNDJLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
25850-55-9 | |
Origin of Product |
United States |
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